Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate

Catalog No.
S6628109
CAS No.
1221341-74-7
M.F
C11H23NO3
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoat...

CAS Number

1221341-74-7

Product Name

Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate

IUPAC Name

methyl 3-(3-propan-2-yloxypropylamino)butanoate

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C11H23NO3/c1-9(2)15-7-5-6-12-10(3)8-11(13)14-4/h9-10,12H,5-8H2,1-4H3

InChI Key

RBHQYDSVMSQXMM-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(C)CC(=O)OC

Canonical SMILES

CC(C)OCCCNC(C)CC(=O)OC

Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate is an organic compound with the molecular formula C11H23NO3C_{11}H_{23}NO_3. It is classified as an ester and features a complex structure that includes an amino group, an ether linkage, and a butanoate backbone. This compound is characterized by its sweet odor and colorless appearance, making it a notable subject in both scientific research and industrial applications. The presence of multiple functional groups—specifically the ester, amine, and ether—imparts unique chemical properties that are beneficial in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted amines or esters .

These reactions are integral to its utility in synthetic organic chemistry, where it serves as an intermediate for more complex molecules.

Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate exhibits significant biological activities, including:

  • Antimicrobial Activity: The compound shows effectiveness against various bacterial strains.
  • Antifungal Properties: It has demonstrated potential in inhibiting fungal growth.
  • Antitumor Activity: Preliminary studies suggest that it may have effects on tumor cell lines.
  • Neuroprotective Effects: There is emerging evidence indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

These properties make it a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate typically involves the following steps:

  • Esterification: Butanoic acid is reacted with methanol in the presence of an acid catalyst to form methyl butanoate.
  • Amination: The resulting methyl butanoate is then reacted with 3-(propan-2-yloxy)propylamine under controlled conditions to yield the desired product.

This process can be optimized for industrial production through batch or continuous reactors, ensuring high yields and purity .

Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate finds applications in various domains:

  • Chemical Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development and therapeutic applications.
  • Material Science: It is used in the production of specialty chemicals and materials, including surfactants and ligands .

Research into the interaction of Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate with biological targets suggests that it may modulate enzyme activity or receptor interactions. This modulation can lead to various biological effects, making it a subject of interest for studies involving metabolic pathways and enzyme interactions .

Several compounds share structural similarities with Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate:

Compound NameMolecular FormulaKey Differences
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoateC11H23NO3C_{11}H_{23}NO_3Contains a propanoate backbone instead of butanoate.
Methyl 3-{[3-(propan-2-yloxy)propyl]amino}pentanoateC12H25NO3C_{12}H_{25}NO_3Features a pentanoate backbone, affecting its solubility and reactivity.
Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoateC11H23NO3C_{11}H_{23}NO_3Contains a methyl substitution at the second position, altering its sterics and reactivity.

The uniqueness of Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate lies in its specific combination of functional groups and chain length, which confer distinct chemical properties suitable for specialized applications in research and industry .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.16779360 g/mol

Monoisotopic Mass

217.16779360 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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